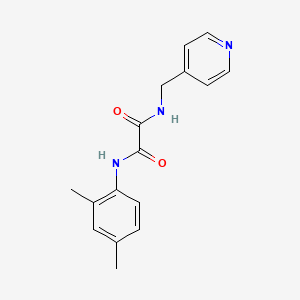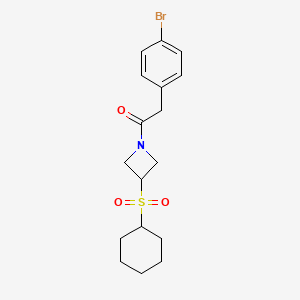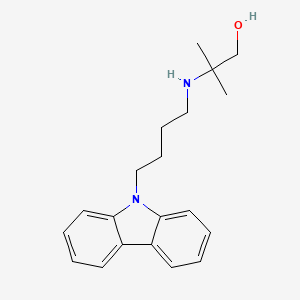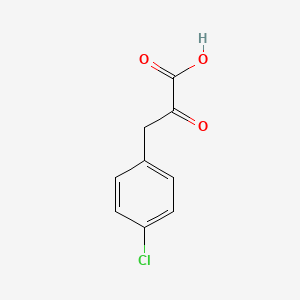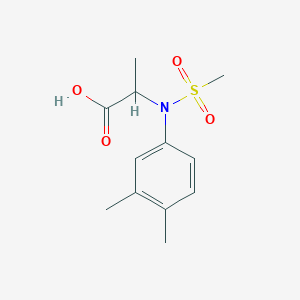
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine, also known as DMPA, is a non-natural amino acid that has been synthesized for scientific research purposes. DMPA is a derivative of phenylalanine and has been found to have potential applications in drug discovery and development due to its unique chemical properties.
科学的研究の応用
Inhibitors of Enzymes
Alanine racemase, a fold type III PLP-dependent amino acid racemase enzyme, catalyzes the conversion of L-alanine to D-alanine, which is crucial for bacterial cell wall synthesis. Research efforts have been aimed at identifying selective and potent inhibitors of alanine racemase, considering its absence in humans and its role in bacterial viability, offering potential therapeutic avenues against bacterial infections (Azam & Jayaram, 2015).
Analytical Methods for Amino Acids
Studies have developed and compared methods for the chemical analysis of non-canonical amino acids like β-N-Methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases. These methods aim to provide reliable quantification of BMAA concentrations in tissues, contributing to the understanding of its ecological and health impacts (Banack & Murch, 2017).
Biosynthesis and Role in Plants
β-Alanine, a non-proteinogenic amino acid, plays a unique role in plant physiology, including stress response, lignin biosynthesis, and ethylene production. This highlights the diversity of amino acids' functions beyond protein synthesis and their potential applications in improving plant resilience and agricultural productivity (Parthasarathy, Savka, & Hudson, 2019).
Applications in Environmental and Food Industries
Alanine dehydrogenase (AlaDH) demonstrates significant applications beyond its biochemical role in microorganisms, including environmental, pharmaceutical, and food industries. Its ability to catalyze the reversible conversion of L-alanine to pyruvate and vice versa has been harnessed for various biotechnological applications, underscoring the potential of enzymes and amino acids in industry (Dave & Kadeppagari, 2019).
特性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGSZWKAUAIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)
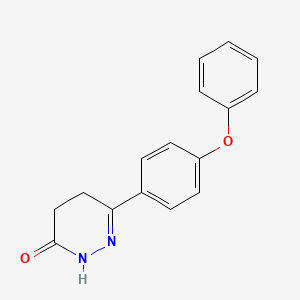

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)
